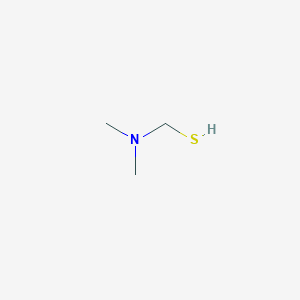
(Dimethylamino)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)methanethiol is an organic compound characterized by the presence of both a dimethylamino group and a thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methanethiol can be achieved through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydrogen sulfide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylamine, formaldehyde, and hydrogen sulfide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
(Dimethylamino)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dimethylamino)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and function.
Comparison with Similar Compounds
Dimethylaminoethanethiol: Similar in structure but with an ethyl group instead of a methylene group.
Dimethylaminopropanethiol: Contains a propyl group, offering different reactivity and applications.
Uniqueness: (Dimethylamino)methanethiol is unique due to its specific combination of a dimethylamino group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both nucleophilic and electrophilic characteristics.
Properties
CAS No. |
98026-29-0 |
|---|---|
Molecular Formula |
C3H9NS |
Molecular Weight |
91.18 g/mol |
IUPAC Name |
dimethylaminomethanethiol |
InChI |
InChI=1S/C3H9NS/c1-4(2)3-5/h5H,3H2,1-2H3 |
InChI Key |
XRCSLUACVDPFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















